Cyclohexyl 4'-chlorocarbanilate
Description
Cyclohexyl 4'-chlorocarbanilate (chemical formula: C₁₃H₁₆ClNO₂; molecular weight: 253.73 g/mol) is a carbamate ester featuring a cyclohexyl group attached to a carbanilic acid backbone, with a chlorine substituent at the para position of the phenyl ring. Its synthesis likely involves the reaction of 4-chlorophenyl isocyanate with cyclohexanol, a method common for carbamate preparation.
Properties
CAS No. |
78632-35-6 |
|---|---|
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
cyclohexyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16) |
InChI Key |
YESPGXMCWHRUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4’-chlorocarbanilate can be synthesized through the reaction of cyclohexylamine with 4-chlorophenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{4-chlorophenyl isocyanate} \rightarrow \text{Cyclohexyl 4’-chlorocarbanilate} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexyl 4’-chlorocarbanilate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4’-chlorocarbanilate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexylamines.
Scientific Research Applications
Cyclohexyl 4’-chlorocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexyl 4’-chlorocarbanilate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Cyclohexyl [4-(2-Morpholinoethoxy)phenyl]carbamate Monohydrochloride (CAS: 94088-64-9)
- Molecular Formula : C₁₉H₂₇ClN₂O₄
- Molecular Weight : 382.89 g/mol
- Substituents: A morpholinoethoxy group (-OCH₂CH₂N-morpholine) at the phenyl ring’s para position.
- Key Differences: The morpholinoethoxy group introduces polarity and hydrogen-bonding capacity, increasing water solubility compared to the chloro substituent in Cyclohexyl 4'-chlorocarbanilate. This modification may shift applications from pesticides to pharmaceuticals, as seen in analogs targeting neurological or metabolic pathways .
Ethyl 4-Chloro-α-(4-Chlorophenyl)-α-Hydroxybenzeneacetate (Chlorobenzilate; CAS: 510-15-6)
- Molecular Formula : C₁₆H₁₄Cl₂O₃
- Molecular Weight : 325.19 g/mol
- Substituents : Two chlorine atoms at the 4,4'-positions and a benzeneacetate ester.
- Key Differences : Unlike the carbamate linkage in this compound, chlorobenzilate’s acetate ester and geminal dichlorine configuration enhance its stability and acaricidal activity. However, both compounds leverage chloroaromatic moieties for target specificity in pests .
4,4'-Methylenebis(cyclohexylamine) (CAS: 1761-71-3)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Substituents : Two cyclohexylamine groups linked by a methylene bridge.
- Key Differences: As a diamine, this compound lacks the carbamate functional group, making it more reactive in polymer synthesis (e.g., epoxy hardeners).
Research Findings and Trends
- Isomerism : While 4,4'-methylenebis(cyclohexylamine) exhibits geometric isomerism influencing material properties, this compound’s single substituent minimizes stereochemical complexity .
- Synthetic Pathways : Carbamates like this compound are synthesized under milder conditions compared to chlorobenzilate’s multi-step esterification, reducing production costs .
- Environmental Impact: Chlorinated carbamates face regulatory scrutiny due to persistence, whereas morpholino derivatives may offer greener alternatives with shorter half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
